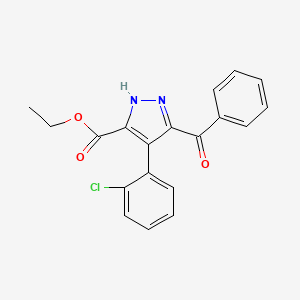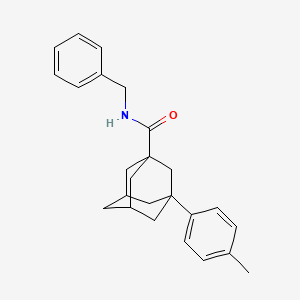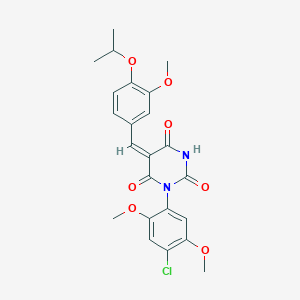
ethyl 3-benzoyl-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-benzoyl-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate, also known as etofenprox, is a synthetic pyrethroid insecticide. It is widely used in agriculture and household applications due to its effectiveness against a range of pests and its low toxicity to humans and animals.
Mécanisme D'action
Etofenprox works by disrupting the nervous system of insects. It binds to the sodium channels in the nerve cell membrane, preventing the flow of sodium ions into the cell. This disrupts the normal functioning of the nervous system, leading to paralysis and death of the insect.
Biochemical and Physiological Effects:
Etofenprox has low toxicity to humans and animals. It is rapidly metabolized and eliminated from the body, and does not accumulate in tissues. However, it can cause irritation to the skin and eyes, and may cause allergic reactions in some individuals.
Avantages Et Limitations Des Expériences En Laboratoire
Etofenprox has several advantages for use in lab experiments. It is easy to handle and store, and has a long shelf life. It is also relatively inexpensive compared to other insecticides. However, ethyl 3-benzoyl-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate may not be suitable for all experiments, as it may have different effects on different species of insects.
Orientations Futures
There are several future directions for research on ethyl 3-benzoyl-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate. One area of research is the development of new formulations that are more effective against specific pests. Another area of research is the use of ethyl 3-benzoyl-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate in combination with other insecticides to increase its effectiveness. Finally, there is a need for further research on the potential environmental impacts of ethyl 3-benzoyl-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate, particularly on non-target species such as bees and other pollinators.
Conclusion:
Etofenprox is a synthetic pyrethroid insecticide that is widely used in agriculture and household applications. It is effective against a range of pests and has low toxicity to humans and animals. Etofenprox works by disrupting the nervous system of insects, leading to paralysis and death. There are several future directions for research on ethyl 3-benzoyl-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate, including the development of new formulations, the use of ethyl 3-benzoyl-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate in combination with other insecticides, and further research on its potential environmental impacts.
Méthodes De Synthèse
Etofenprox is synthesized by reacting 2-chlorobenzoyl chloride with ethyl 3-aminocrotonate to form ethyl 3-(2-chlorobenzoyl)-4-oxobutanoate, which is then reacted with hydrazine hydrate to form ethyl 3-benzoyl-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate.
Applications De Recherche Scientifique
Etofenprox has been extensively studied for its insecticidal properties. It has been found to be effective against a wide range of pests, including mosquitoes, flies, cockroaches, and mites. Etofenprox has also been studied for its potential use in controlling insect-borne diseases such as malaria and dengue fever.
Propriétés
IUPAC Name |
ethyl 3-benzoyl-4-(2-chlorophenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3/c1-2-25-19(24)17-15(13-10-6-7-11-14(13)20)16(21-22-17)18(23)12-8-4-3-5-9-12/h3-11H,2H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSKUZYIRBJDBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C(=O)C2=CC=CC=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-benzoyl-4-(2-chloro-phenyl)pyrazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B4960889.png)

![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960900.png)
![ethyl 5-methyl-3-(1-methyl-2-oxopropyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B4960901.png)

![2-(benzylthio)-3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4960912.png)
![N-[1-(1-adamantyl)-2-oxo-2-(1-pyrrolidinyl)ethyl]-4-nitrobenzamide](/img/structure/B4960916.png)

![3-(4-methoxyphenyl)-N-[2-(phenylethynyl)phenyl]acrylamide](/img/structure/B4960937.png)
![3-(benzylsulfonyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4960940.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4960949.png)
![N-{2-[4-(2-chlorobenzyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4960952.png)
![N-(2-ethoxyphenyl)-2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4960965.png)
